molecular formula C24H48INO2 B13897220 Hexadecyl-dimethyl-[2-(2-methylprop-2-enoyloxy)ethyl]azanium;iodide

Hexadecyl-dimethyl-[2-(2-methylprop-2-enoyloxy)ethyl]azanium;iodide

Cat. No.: B13897220
M. Wt: 509.5 g/mol
InChI Key: PGPXZVZMPOFQOX-UHFFFAOYSA-M
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Description

Hexadecyl-dimethyl-[2-(2-methylprop-2-enoyloxy)ethyl]azanium;iodide is a compound known for its unique chemical structure and properties. It is a quaternary ammonium compound with a long hydrophobic alkyl chain and a hydrophilic head group, making it amphiphilic. This compound is often used in various scientific and industrial applications due to its surfactant properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Hexadecyl-dimethyl-[2-(2-methylprop-2-enoyloxy)ethyl]azanium;iodide typically involves the reaction of hexadecylamine with dimethyl sulfate to form hexadecyl-dimethylamine. This intermediate is then reacted with 2-(2-methylprop-2-enoyloxy)ethyl iodide under controlled conditions to yield the final product. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane, and the temperature is maintained at around 25°C to ensure optimal yield.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher production efficiency. The raw materials are fed into the reactor at a controlled rate, and the product is continuously collected and purified using techniques such as distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions

Hexadecyl-dimethyl-[2-(2-methylprop-2-enoyloxy)ethyl]azanium;iodide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the iodide ion can be replaced by other nucleophiles such as chloride or bromide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium, hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.

    Substitution: Sodium chloride or sodium bromide in aqueous solution.

Major Products

    Oxidation: Formation of corresponding alcohols or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of hexadecyl-dimethyl-[2-(2-methylprop-2-enoyloxy)ethyl]azanium chloride or bromide.

Scientific Research Applications

Hexadecyl-dimethyl-[2-(2-methylprop-2-enoyloxy)ethyl]azanium;iodide has a wide range of applications in scientific research:

    Chemistry: Used as a surfactant in the synthesis of nanoparticles and in emulsion polymerization.

    Biology: Employed in cell culture studies to enhance cell membrane permeability.

    Medicine: Investigated for its potential use in drug delivery systems due to its ability to form micelles.

    Industry: Utilized in the formulation of detergents, fabric softeners, and personal care products.

Mechanism of Action

The mechanism of action of Hexadecyl-dimethyl-[2-(2-methylprop-2-enoyloxy)ethyl]azanium;iodide involves its interaction with cell membranes. The amphiphilic nature of the compound allows it to insert into lipid bilayers, disrupting membrane integrity and increasing permeability. This property is particularly useful in drug delivery, where the compound can facilitate the transport of therapeutic agents across cell membranes.

Comparison with Similar Compounds

Hexadecyl-dimethyl-[2-(2-methylprop-2-enoyloxy)ethyl]azanium;iodide can be compared with other quaternary ammonium compounds such as:

    Cetyltrimethylammonium bromide (CTAB): Similar in structure but with a different head group and counterion.

    Dodecyltrimethylammonium chloride (DTAC): Shorter alkyl chain, leading to different surfactant properties.

    Benzalkonium chloride (BAC): Contains an aromatic ring, providing different antimicrobial properties.

The uniqueness of this compound lies in its specific combination of a long hydrophobic chain and a reactive head group, making it versatile for various applications.

Properties

Molecular Formula

C24H48INO2

Molecular Weight

509.5 g/mol

IUPAC Name

hexadecyl-dimethyl-[2-(2-methylprop-2-enoyloxy)ethyl]azanium;iodide

InChI

InChI=1S/C24H48NO2.HI/c1-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-25(4,5)21-22-27-24(26)23(2)3;/h2,6-22H2,1,3-5H3;1H/q+1;/p-1

InChI Key

PGPXZVZMPOFQOX-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCCCCCCCCCC[N+](C)(C)CCOC(=O)C(=C)C.[I-]

Origin of Product

United States

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